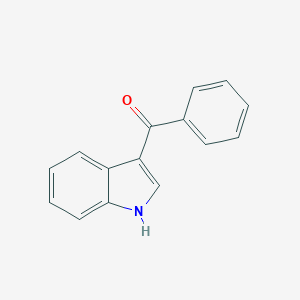
3-Benzoylindole
Overview
Description
3-Benzoylindole is an organic compound that belongs to the indole family, characterized by a benzoyl group attached to the third position of the indole ring. Indoles are heterocyclic compounds widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Mechanism of Action
Target of Action
3-Benzoylindole is an inhibitor of prostatic hypertrophy . It primarily targets the production of androgens in the prostate gland . Androgens are male sex hormones that play a crucial role in male sexual development and function. By inhibiting the production of these hormones, this compound can lead to a decrease in prostate size .
Mode of Action
It is known that it inhibits the production of androgens in the prostate gland . This inhibition could be achieved through the interaction with androgen-producing enzymes or receptors, leading to a decrease in prostate size .
Biochemical Pathways
These reactions are crucial in assembling complex natural product substructures . The indole nucleus is ubiquitous in nature and can be found in a wide variety of natural products isolated from plant, marine, bacterial, and fungal sources .
Result of Action
This compound has been shown to inhibit the growth of cancer cells in vitro and has been used as an anti-cancer agent in animal studies . It also inhibits urination by binding to potassium channels, which results in the retention of fluids within cells . This compound also has anti-inflammatory properties, which may be due to its inhibition of prostaglandin synthesis .
Biochemical Analysis
Biochemical Properties
It is known that 3-Benzoylindole is an inhibitor of prostatic hypertrophy and belongs to the group of anthranilic acid derivatives . It inhibits the production of androgens in the prostate gland, which can lead to a decrease in prostate size .
Cellular Effects
Indole derivatives, which include this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It has been suggested that the synthesis of substituted N-benzoylindole can be achieved via Pd(II)-catalyzed C–H functionalization of substituted N-(2-allylphenyl)benzamide .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time in laboratory settings .
Metabolic Pathways
It is known that indole derivatives, which include this compound, are involved in various metabolic pathways .
Transport and Distribution
It is known that similar compounds can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that similar compounds can be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylindole can be achieved through several methods. One common approach involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide. This method utilizes palladium(II) as a catalyst to facilitate the C-H functionalization of the substrate, leading to the formation of this compound with high selectivity . The reaction conditions typically include the use of a palladium catalyst, a suitable base, and an appropriate solvent under controlled temperature and pressure.
Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring. This method can be adapted to introduce the benzoyl group at the desired position .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The palladium-catalyzed cyclization method is favored due to its efficiency and selectivity. Additionally, continuous flow reactors and automated systems are utilized to optimize reaction conditions and enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indole derivatives.
Scientific Research Applications
3-Benzoylindole has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
JWH-210: A naphthoylindole with similar structural features, also acting as a cannabinoid receptor agonist.
JWH-122: Another naphthoylindole with a methylnaphthalenyl group, exhibiting similar biological activities.
Uniqueness: 3-Benzoylindole is unique due to its specific substitution pattern and the presence of the benzoyl group at the third position of the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
1H-indol-3-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHQLIGSIQGNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164980 | |
| Record name | 3-Benzoylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15224-25-6 | |
| Record name | 3-Benzoylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15224-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzoylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015224256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15224-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 15224-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzoylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzoylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BENZOYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCO4O32860 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 3-benzoylindole?
A1: Several synthetic approaches to this compound have been explored:
- Friedel-Crafts Acylation: This method involves reacting indole or a protected indole derivative with a benzoyl chloride derivative in the presence of a Lewis acid catalyst. [, ] For example, 1-benzenesulfonylindole-2,3-dicarboxylic anhydride reacts with anisole in the presence of titanium(IV) chloride to yield 3-(4-methoxybenzoyl)indole-2-carboxylic acid, which can be further converted to the corresponding this compound. []
- Palladium-Catalyzed C-H Coupling: This approach utilizes palladium catalysts to couple indoles and benzaldehydes directly, forming the this compound through oxidative C-H bond functionalization. [, ]
- Photolysis of 1-Benzoylindole: Irradiating 1-benzoylindole in ethanol primarily yields this compound, alongside a minor amount of indole. []
Q2: Can this compound be differentiated from its regioisomer, 1-benzoylindole?
A2: Yes, both spectroscopic and fragmentation patterns distinguish these isomers.
- Mass Spectrometry: The electron ionization mass spectra show distinct fragmentation ions. 1-n-Pentyl-3-benzoylindole exhibits a base peak at m/z 214, representing the loss of the phenyl group (M-77), absent in its isomer. Conversely, 1-benzoyl-3-n-pentylindole displays a base peak at m/z 105, corresponding to the benzoyl cation. []
- Infrared Spectroscopy: The carbonyl stretching frequency differs significantly. 1-Pentyl-3-benzoylindole exhibits a strong carbonyl band at 1703 cm-1, while the amide carbonyl in 1-benzoyl-3-pentylindole appears at 1681 cm-1. []
Q3: What interesting reactivity has been observed with 3-benzoylindoles?
A3: 3-Benzoylindoles are versatile intermediates in organic synthesis:
- Heck Cyclization: 2-Methoxycarbonyl-3-benzoylindoles can undergo palladium-catalyzed Heck cyclization to afford naphth[3,2,1-cd]indoles, polycyclic compounds with potential biological activity. [, ]
- Cycloaddition Reactions: 2-Methyl-3-benzoylindoles, upon treatment with lithium diisopropylamide, form lithiated intermediates that readily react with nitriles. This reaction leads to the formation of γ-carbolines through a cycloaddition and subsequent water elimination, providing a novel synthetic route to this important class of heterocycles. []
- Acid-Catalyzed Cleavage: The benzoyl group in 3-benzoylindoles can be selectively cleaved under acidic conditions. This strategy allows for the synthesis of various 2-substituted indoles, including 2-(2-arylethyl) and 2-(aminomethyl)indoles, from appropriately substituted this compound precursors. []
Q4: Are there any reported applications of this compound derivatives?
A4: While research is ongoing, some this compound derivatives have shown potential in medicinal chemistry:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

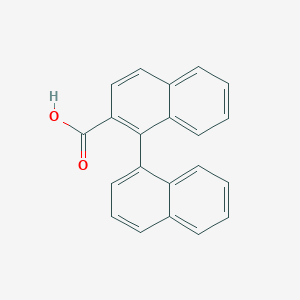
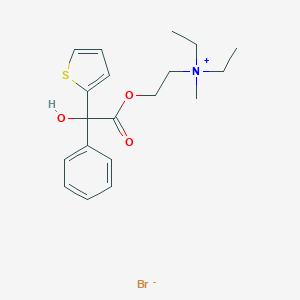
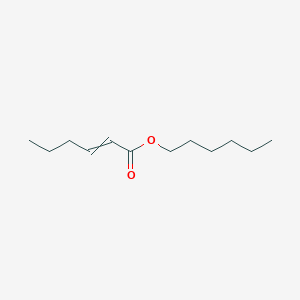
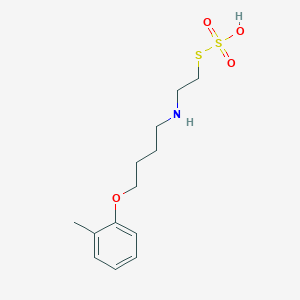
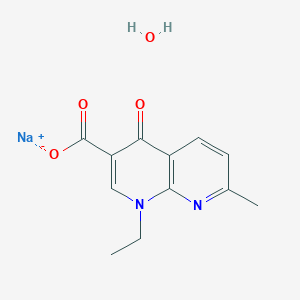

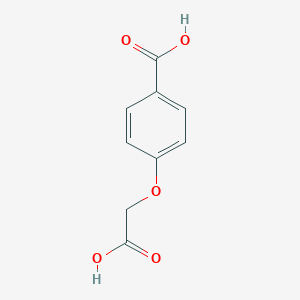
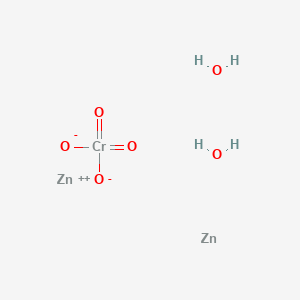
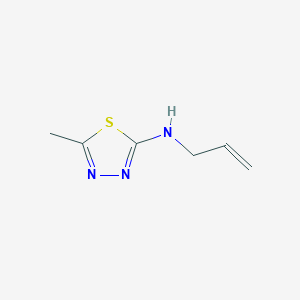
![2,7-Dimethylcinnolino[5,4,3-cde]cinnoline](/img/structure/B97244.png)
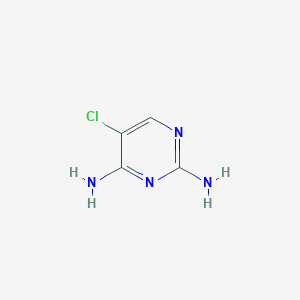
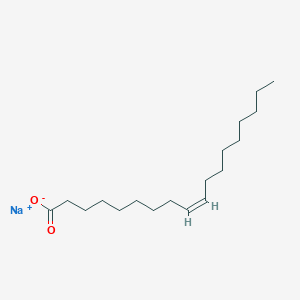
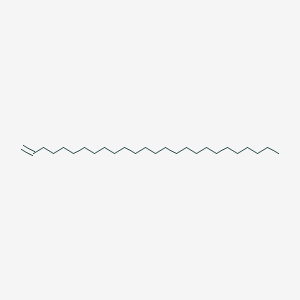
![ethyl 4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoate](/img/structure/B97252.png)
